molecular formula C12H15BrO B2885394 4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 2379946-20-8

4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2885394
CAS No.: 2379946-20-8
M. Wt: 255.155
InChI Key: LLWNAEQRIZOQRR-UHFFFAOYSA-N
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Description

4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C12H15BrO It is a brominated derivative of indanol, characterized by the presence of a bromine atom at the 4th position and an isopropyl group at the 2nd position of the indanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2-propan-2-yl-2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions usually include maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is unique due to the combination of the bromine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern provides a versatile platform for further functionalization and exploration in various research fields .

Properties

IUPAC Name

4-bromo-2-propan-2-yl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO/c1-7(2)9-6-10-8(12(9)14)4-3-5-11(10)13/h3-5,7,9,12,14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWNAEQRIZOQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(C1O)C=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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